molecular formula C7H3ClF5NO B1484803 2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine CAS No. 1807264-03-4

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine

Cat. No. B1484803
CAS RN: 1807264-03-4
M. Wt: 247.55 g/mol
InChI Key: UNXHVSBNMGWVNX-UHFFFAOYSA-N
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Description

“2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3ClF3N . It is a solid at 20 degrees Celsius and should be stored under inert gas .


Molecular Structure Analysis

The molecular weight of “2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine” is 181.54 . The compound appears as a white or colorless to light orange to yellow powder to lump to clear liquid .


Physical And Chemical Properties Analysis

“2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine” has a melting point of 38.0 to 41.0 °C and a boiling point of 76 °C/30 mmHg . It is soluble in methanol .

Scientific Research Applications

Synthesis and Application in Agrochemicals

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a significant intermediate in the synthesis of agrochemicals. Its derivatives are extensively used in the development of herbicides, showcasing the compound's vital role in agricultural chemistry. Studies highlight synthetic methods and applications, emphasizing its utility in creating highly effective herbicidal compounds (Li Zheng-xiong, 2004).

Pesticide Synthesis

Research on the synthesis of pyridine derivatives, including 2,3-Dichloro-5-trifluoromethyl pyridine, outlines their importance in pesticide synthesis. The compound's role in generating pesticides underlines its broader applications in enhancing crop protection and pest management strategies (Lu Xin-xin, 2006).

Advanced Organic Synthesis Techniques

The compound serves as a critical intermediate in advanced organic synthesis techniques, facilitating the creation of novel compounds with potential applications in various domains, including materials science. Research on halogen shuffling in pyridines demonstrates its versatility in synthetic chemistry, allowing for selective electrophilic substitutions that enable the creation of complex molecules (F. Mongin et al., 1998).

Safety and Hazards

This compound is toxic if swallowed and causes skin and eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the skin or eyes, rinse with plenty of water . If swallowed, immediately call a poison center or doctor .

properties

IUPAC Name

2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF5NO/c8-5-4(15-6(9)10)1-3(2-14-5)7(11,12)13/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXHVSBNMGWVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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